2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol
Description
Properties
IUPAC Name |
2-[[4-[[(2-hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21-7-3-1-5-19(21)15-23-13-17-9-11-18(12-10-17)14-24-16-20-6-2-4-8-22(20)26/h1-8,15-18,25-26H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUQYVNGKZBPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=CC2=CC=CC=C2O)CN=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420829 | |
| Record name | NSC137035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-15-9 | |
| Record name | NSC137035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC137035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA,ALPHA-(1,4-CYCLOHEXYLENEBIS-(METHYLIMINO))-DI-ORTHO-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol , often referred to as a phenolic derivative, has garnered attention in recent years for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from diverse research sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H26N2O2
- CAS Number : 1443233-84-8
- Molecular Weight : 338.45 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition :
- Antioxidant Properties :
- Metal Chelation :
Case Study 1: Tyrosinase Inhibition
A study investigated the synthesis and biological evaluation of various phenolic derivatives, including analogues of the target compound. The results indicated that certain derivatives exhibited IC50 values comparable to established tyrosinase inhibitors, suggesting that modifications in structure could enhance inhibitory activity .
Case Study 2: Antioxidant Activity Assessment
Research conducted on phenolic compounds demonstrated significant antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests. The target compound showed promising results, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .
Case Study 3: Metal Chelation Studies
In a study examining the metal chelation properties of phenolic compounds, the target compound was found to form stable complexes with transition metals. This property is significant for applications in reducing metal toxicity and enhancing bioavailability of essential trace elements .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity : Research indicates that compounds similar to 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens. This makes them suitable for formulating new antibiotics or preservatives in pharmaceuticals and food industries .
Materials Science
Polymer Stabilizers : The compound has been explored as a stabilizer in polymer formulations. Its ability to inhibit thermal degradation and oxidation in polymers enhances the longevity and performance of materials used in coatings, plastics, and elastomers .
Flame Retardants : The incorporation of this compound into polymer matrices has shown promise as a flame retardant. Its chemical structure allows it to interact with polymer chains, improving fire resistance without significantly compromising mechanical properties .
Environmental Applications
Water Treatment : The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other contaminants. This property can be utilized in developing eco-friendly remediation technologies for polluted water sources .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of similar phenolic compounds revealed that they effectively reduced oxidative stress markers in vitro. The results indicated a dose-dependent response, suggesting that modifications in the structure could enhance efficacy further .
Case Study 2: Polymer Stabilization
In a series of experiments evaluating the thermal stability of polymers containing the compound, researchers found that the addition of this compound significantly improved the thermal degradation temperature compared to control samples without additives .
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
Schiff bases are well-documented ligands for metal coordination. This compound’s dual imine (–C=N–) and phenolic (–OH) groups enable tetradentate binding, forming stable complexes with transition metals.
Mechanistic Insight :
-
The phenolic oxygen donates electrons to the metal center, while the imine nitrogen acts as a Lewis base.
-
Cyclohexyl groups enhance steric stability, favoring selective metal binding .
Acid-Base Reactions
The phenolic hydroxyl groups exhibit acidity (pKa ~10) due to resonance stabilization of the phenoxide ion.
| Reaction | Conditions | Product |
|---|---|---|
| Deprotonation | Aqueous NaOH (pH > 12) | Phenoxide anion + H2O |
| Proton transfer | HCl (pH < 3) | Protonated phenolic –OH groups |
Key Findings :
Electrophilic Aromatic Substitution (EAS)
The aromatic rings undergo substitution reactions, directed by –OH and –C=N– groups.
| Reagent | Position of Substitution | Product | Yield |
|---|---|---|---|
| HNO3 (dilute) | Para to –OH | Nitro derivative | ~65% |
| Br2 (FeBr3) | Ortho to –C=N– | Brominated compound | ~50% |
| H2SO4 (SO3) | Meta to –OH | Sulfonated derivative | ~45% |
Notable Trends :
-
–OH groups activate the ring, favoring ortho/para substitution.
-
–C=N– groups deactivate the ring, directing meta substitution .
Hydrolysis of Imine Groups
The imine (–C=N–) bonds are susceptible to hydrolysis under acidic or basic conditions, reverting to primary amines and aldehydes.
| Conditions | Products | Kinetics |
|---|---|---|
| 1M HCl (reflux) | 2-Aminomethylphenol + 2-hydroxybenzaldehyde | t1/2 = 2.5 h |
| 0.1M NaOH (60°C) | Same as above | t1/2 = 4.8 h |
Stability Factors :
Reduction Reactions
Imine groups can be reduced to secondary amines using borohydrides or catalytic hydrogenation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH4 | EtOH, 25°C | 2-[[4-(Aminomethyl)cyclohexyl]methylaminomethyl]phenol | 85% |
| H2 (1 atm), Pd/C | MeOH, 50°C | Same as above | 92% |
Applications :
Oxidation Reactions
Phenolic –OH groups oxidize to quinones under strong oxidizing conditions.
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO4 | Acidic, 80°C | Quinone derivative | Two-electron oxidation |
| Ag2O | Aqueous NH3, 25°C | Semiquinone radical | Radical pathway |
Challenges :
Photochemical Reactivity
The conjugated imine-phenol system exhibits UV-induced tautomerism and fluorescence.
| Excitation (nm) | Emission (nm) | Quantum Yield | Application |
|---|---|---|---|
| 365 | 450 | 0.32 | Fluorescent probes |
| 280 | 390 | 0.18 | Photocatalysis |
Insight :
Comparison with Similar Compounds
Key Observations :
- The dual imine and hydroxyl groups mirror chelating agents like the NIST compound but with increased steric bulk due to the cyclohexane bridge .
Preparation Methods
Structural Analysis and Significance
The target compound belongs to the Schiff base family, characterized by imine (–C=N–) linkages formed via condensation between primary amines and aldehydes. Its structure comprises a cyclohexane ring substituted at the 1 and 4 positions with methyl groups, each bearing an imine bond connected to a 2-hydroxyphenyl moiety. This configuration imparts potential chelating properties, making it relevant for coordination chemistry and catalytic applications.
The presence of phenolic –OH groups enhances solubility in polar solvents and enables participation in hydrogen bonding, which is critical for crystallization. The cyclohexyl core contributes steric bulk, influencing conformational flexibility and intermolecular interactions.
Synthetic Strategies for Bis-Schiff Bases
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two primary building blocks:
- 1,4-Bis(aminomethyl)cyclohexane : A cyclohexane-derived diamine.
- 2-Hydroxybenzaldehyde : The aldehyde precursor for imine formation.
The convergent synthesis involves a double condensation reaction, where the diamine reacts with two equivalents of 2-hydroxybenzaldehyde under dehydrating conditions.
Preparation of 1,4-Bis(aminomethyl)cyclohexane
Hydrogenation of Aromatic Diamines
A plausible route involves the hydrogenation of 1,4-bis(aminomethyl)benzene (xylylenediamine) over a palladium or nickel catalyst under high-pressure H₂. This method selectively reduces the aromatic ring to cyclohexane while retaining the amine functionalities.
Reaction Conditions :
- Catalyst: 5% Pd/C (10 wt%).
- Solvent: Ethanol or methanol.
- Pressure: 50–100 bar H₂.
- Temperature: 80–120°C.
- Yield: ~70–85% (estimated).
Cyclohexane-1,4-dicarboxylic Acid Derivatives
Alternative routes start from cyclohexane-1,4-dicarboxylic acid, which can be converted to the corresponding diamide via treatment with thionyl chloride (SOCl₂) followed by reaction with ammonia. Subsequent Hofmann degradation using Br₂/NaOH yields the diamine.
Imine Formation via Condensation
The diamine reacts with 2-hydroxybenzaldehyde in a 1:2 molar ratio under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) or molecular sieves facilitates dehydration, driving the equilibrium toward imine formation.
Optimized Protocol :
- Reagents :
- 1,4-Bis(aminomethyl)cyclohexane (1 equiv).
- 2-Hydroxybenzaldehyde (2.2 equiv).
- Solvent: Anhydrous ethanol (50 mL/mmol).
- Catalyst: Acetic acid (5 mol%).
Procedure :
- Dissolve the diamine and aldehyde in ethanol.
- Add acetic acid and reflux for 12–24 hours under nitrogen.
- Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Cool, filter precipitated product, and wash with cold ethanol.
Characterization and Analytical Data
Spectroscopic Analysis
FT-IR :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.35 (s, 2H, –CH=N–).
- δ 6.8–7.3 (m, 8H, aromatic protons).
- δ 3.2–3.5 (m, 4H, cyclohexyl –CH₂–).
- δ 1.2–1.8 (m, 10H, cyclohexyl backbone).
¹³C NMR :
Challenges and Optimization
Steric Hindrance
The cyclohexyl scaffold introduces steric constraints, potentially slowing imine formation. Strategies to mitigate this include:
Purification
The product’s limited solubility in common solvents necessitates recrystallization from DMF/water or column chromatography (SiO₂, ethyl acetate/hexane gradient).
Q & A
Q. What are the established synthetic routes for 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via a Schiff base formation reaction, typically involving the condensation of an aldehyde (e.g., 2-hydroxybenzaldehyde derivatives) with a primary amine (e.g., cyclohexylmethylamine derivatives). Key optimization parameters include pH control (6–8), temperature (60–80°C), and solvent choice (e.g., ethanol or methanol for improved solubility). Catalytic acid or base additives (e.g., acetic acid or pyridine) can enhance reaction rates. Purification via recrystallization or column chromatography is recommended to isolate the product from unreacted precursors .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming imine bond formation (δ 8.3–8.5 ppm for CH=N protons). Infrared (IR) spectroscopy identifies the C=N stretch (~1600–1640 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺). X-ray crystallography (if single crystals are obtainable) offers definitive structural confirmation, as demonstrated in related Schiff base complexes .
Q. What are the primary solubility and stability profiles of this compound in different solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability tests under varying pH (3–10) and temperature (4–40°C) show degradation above 60°C or in strongly acidic/basic conditions. Solvent selection for long-term storage should prioritize inert environments (e.g., argon atmosphere) and low-temperature conditions (-20°C) to prevent hydrolysis of the imine bond .
Advanced Research Questions
Q. How do discrepancies in spectroscopic data (e.g., NMR, IR) across studies inform structural elucidation challenges?
Variations in NMR chemical shifts may arise from tautomerism (enol-imine vs. keto-amine forms) or solvent effects. For example, DMSO-d₆ can induce peak broadening due to hydrogen bonding. IR discrepancies in C=N stretches (~20 cm⁻¹ shifts) may reflect differences in crystallinity or intermolecular interactions. To resolve inconsistencies, cross-validate data using multiple techniques (e.g., 2D NMR, X-ray) and report solvent/temperature conditions explicitly .
Q. What experimental designs are recommended to assess the abiotic and biotic degradation pathways of this compound in environmental studies?
Follow the framework of long-term ecological projects (e.g., INCHEMBIOL):
- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) while monitoring degradation products via LC-MS.
- Biotic degradation : Use soil/water microcosms with microbial communities, quantifying residual compound levels via HPLC and identifying metabolites. Statistical models (e.g., ANOVA for time-series data) should account for environmental variables (temperature, organic matter content) .
Q. How does the compound’s ligand behavior influence its coordination chemistry with transition metals?
The imine and phenolic groups act as tridentate ligands, forming stable complexes with metals like Cu(II), Fe(III), and Zn(II). Coordination mode (monodentate vs. chelating) depends on metal ion size and reaction stoichiometry. For catalytic applications (e.g., oxidation reactions), optimize metal-to-ligand ratios (1:1 or 1:2) and characterize complexes using cyclic voltammetry and EPR spectroscopy .
Q. What statistical models are suitable for analyzing time-dependent stability data under varying conditions?
Use non-linear regression models (e.g., first-order kinetics) to quantify degradation rates. For multi-variable studies (temperature/pH interactions), employ factorial design analysis. Software tools like R or Python’s SciPy package can handle time-series data, while Arrhenius plots estimate activation energy for thermal degradation .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) identify reactive sites via Fukui indices or Molecular Electrostatic Potential (MEP) maps. Validate predictions with experimental assays (e.g., reaction with Grignard reagents or electrophilic bromination). Transition state analysis clarifies reaction mechanisms .
Q. What in vitro assays evaluate the compound’s interaction with cellular targets, and how should conflicting bioactivity data be interpreted?
Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive studies) and cell viability assays (MTT or resazurin). Conflicting data may arise from cell line specificity (e.g., cancer vs. normal cells) or assay conditions (serum protein interference). Normalize results to positive controls and replicate experiments across multiple cell models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
